molecular formula C15H12N2OS B2787774 N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 329906-63-0

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2787774
CAS No.: 329906-63-0
M. Wt: 268.33
InChI Key: WOKDGYNHETZULC-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a naphthothiazole moiety linked to a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-isothiocyanatonaphthalenes with amines under visible-light photoredox catalysis. This method is efficient and eco-friendly, utilizing molecular oxygen as an oxidant . Another approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air, which is noted for its simplicity and high atom economy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of environmentally friendly reagents and conditions is particularly advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and the cyclopropane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole and cyclopropane compounds.

Scientific Research Applications

N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane moiety adds rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its naphthothiazole structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific interactions in biological systems and its utility in the synthesis of novel materials.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14(10-5-6-10)17-15-16-12-8-7-9-3-1-2-4-11(9)13(12)19-15/h1-4,7-8,10H,5-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDGYNHETZULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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